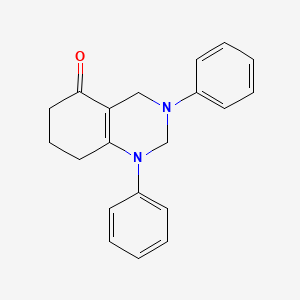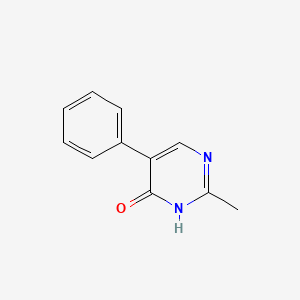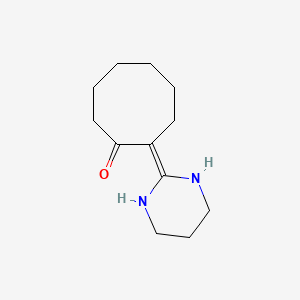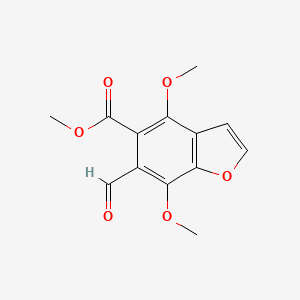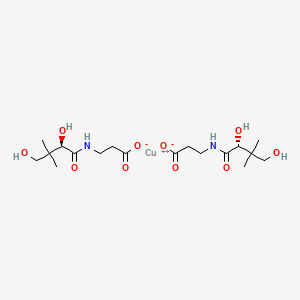![molecular formula C24H15NO2 B12907731 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one CAS No. 88447-12-5](/img/structure/B12907731.png)
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one is a heterocyclic compound with a complex structure that includes both pyrano and isoquinoline moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one typically involves multi-step reactions. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxopyranoquinoline N-oxide.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for oxidation reactions.
Reduction: Zinc/acetic acid or triphenylphosphine are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxopyranoquinoline N-oxide and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one involves its interaction with various molecular targets and pathways. It can inhibit calcium signaling, TNF-α, platelet aggregation, and nitric oxide production. These interactions contribute to its biological activities, such as anticancer and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar structural motif and exhibit comparable biological activities.
Furo[3,2-c]quinolones: These are also structurally related and have similar pharmacological properties.
Uniqueness
2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
特性
CAS番号 |
88447-12-5 |
|---|---|
分子式 |
C24H15NO2 |
分子量 |
349.4 g/mol |
IUPAC名 |
2,6-diphenylpyrano[2,3-c]isoquinolin-3-one |
InChI |
InChI=1S/C24H15NO2/c26-24-20(16-9-3-1-4-10-16)15-21-18-13-7-8-14-19(18)22(25-23(21)27-24)17-11-5-2-6-12-17/h1-15H |
InChIキー |
LYGJHEZIKXGOLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=C(C4=CC=CC=C43)C5=CC=CC=C5)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


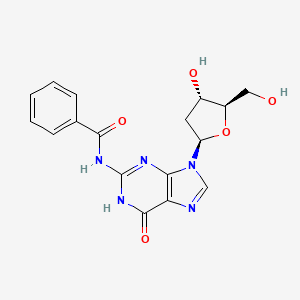
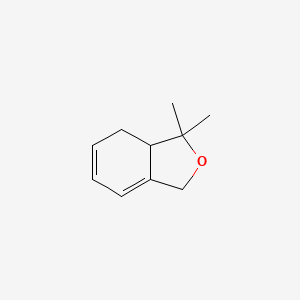
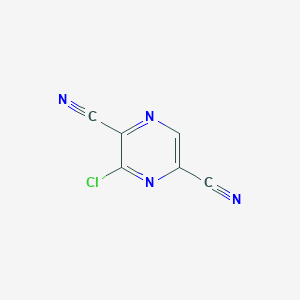
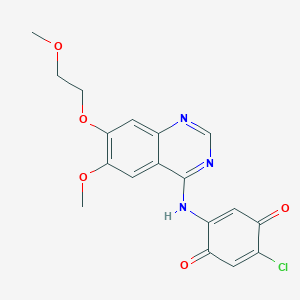

![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
